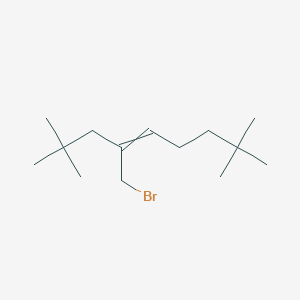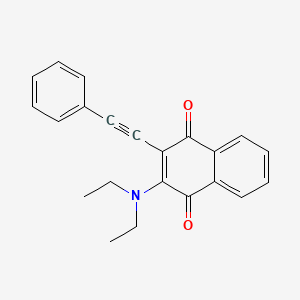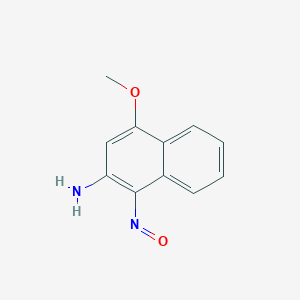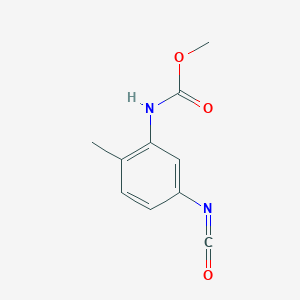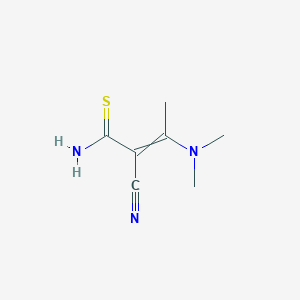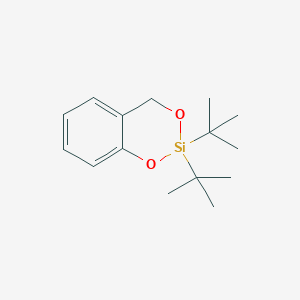![molecular formula C9H12BrN3OS B14372591 N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide CAS No. 91708-26-8](/img/structure/B14372591.png)
N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromo-3-methoxyphenyl)methyl]hydrazinecarbothioamide
- N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide
- Methyl 3-bromo-4-methoxybenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methoxy groups, along with the hydrazinecarbothioamide moiety, make it a versatile compound for various applications .
Properties
CAS No. |
91708-26-8 |
|---|---|
Molecular Formula |
C9H12BrN3OS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
1-amino-3-[(3-bromo-4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C9H12BrN3OS/c1-14-8-3-2-6(4-7(8)10)5-12-9(15)13-11/h2-4H,5,11H2,1H3,(H2,12,13,15) |
InChI Key |
PYFXOLSTFROLGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


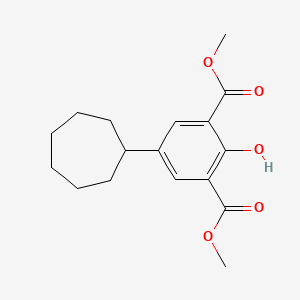
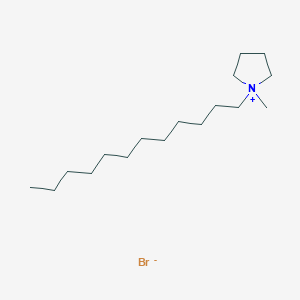
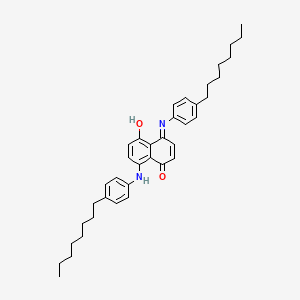
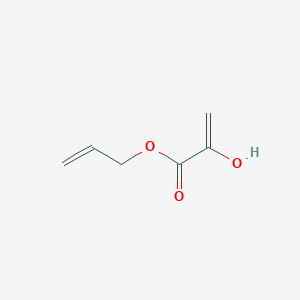
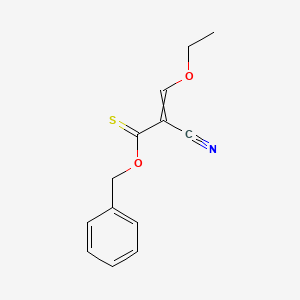
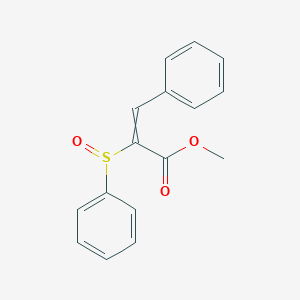
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
